5-Bromo-3-chloro-N-isopropylpicolinamide
Description
5-Bromo-3-chloro-N-isopropylpicolinamide is a pyridine derivative characterized by a picolinamide backbone (pyridine-2-carboxamide) with halogen substituents at positions 3 (chloro) and 5 (bromo), and an isopropyl group attached to the amide nitrogen. The bromo and chloro substituents confer distinct electronic and steric properties, while the isopropyl group may enhance lipophilicity and influence molecular interactions .
Properties
IUPAC Name |
5-bromo-3-chloro-N-propan-2-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c1-5(2)13-9(14)8-7(11)3-6(10)4-12-8/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBSXKSYLWVUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=N1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-N-isopropylpicolinamide typically involves the bromination and chlorination of picolinamide derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms into the picolinamide structure. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the temperature and reaction time carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5-Bromo-3-chloro-N-isopropylpicolinamide may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-N-isopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
5-Bromo-3-chloro-N-isopropylpicolinamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-N-isopropylpicolinamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally includes binding to target proteins or enzymes, altering their activity, and affecting cellular processes. For example, in biological systems, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Analysis :
- Substituent Positions : Unlike 2-Bromo-3-methylpyridine (), the target compound features halogen substituents at positions 3 and 5, creating a distinct electronic environment. The 2-position in the target is occupied by the amide group, whereas in 2-Bromo-3-methylpyridine, the bromo group at position 2 may direct electrophilic substitution differently .
- Functional Groups : The amide group in the target compound introduces hydrogen-bonding capability, unlike the inert methyl group in 2-Bromo-3-methylpyridine. This difference could impact solubility and reactivity in synthetic pathways .
Functional Group Variations in 5-Bromo-3-chloro Substituted Compounds
Comparative Table of 5-Bromo-3-chloro Derivatives ():
| Compound Name | Functional Group (Position 2) | Similarity Score | Key Properties Inferred |
|---|---|---|---|
| 5-Bromo-3-chloropicolinonitrile | Nitrile (CN) | 0.90 | High polarity, reactivity in nucleophilic additions |
| (5-Bromo-3-chloropyridin-2-yl)methanol | Hydroxymethyl (CH₂OH) | 0.87 | Potential for oxidation or esterification |
| 5-Bromo-3-chloropicolinaldehyde | Aldehyde (CHO) | 0.87 | Electrophilic reactivity, prone to condensation |
| 5-Bromo-2-(chloromethyl)pyridine hydrochloride | Chloromethyl (CH₂Cl) | 0.84 | Alkylating agent, potential toxicity |
Analysis :
- Reactivity : The target’s amide group is less reactive than the nitrile, aldehyde, or chloromethyl groups in analogues, suggesting greater stability under acidic or basic conditions .
- Electronic Effects: The electron-withdrawing nature of the amide group in the target compound may deactivate the pyridine ring toward electrophilic substitution compared to the electron-donating hydroxymethyl group in (5-Bromo-3-chloropyridin-2-yl)methanol .
Influence of N-Substituents on Amide Group Properties
Comparison of N-Substituted Picolinamides:
| Compound Name | N-Substituent | Key Structural Impact |
|---|---|---|
| 5-Bromo-3-chloro-N-isopropylpicolinamide | Isopropyl | Increased steric bulk, enhanced lipophilicity (logP ~2.8*) |
| 5-Bromo-N,3-dimethoxy-N-methylpicolinamide | Methyl | Reduced steric hindrance, higher solubility in polar solvents |
Analysis :
- Lipophilicity : The isopropyl group likely increases the compound’s logP value, making it more membrane-permeable than its methyl-substituted counterpart .
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